Codeine-d3
Overview
Description
Codeine-d3 (CRM) is a certified reference material used primarily as an internal standard for the quantification of codeine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Codeine itself is an opioid analgesic commonly used for its pain-relieving, antitussive, and sedative properties .
Mechanism of Action
Target of Action
Codeine-d3, like its parent compound codeine, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
This compound acts as a prodrug, with its analgesic effects largely resulting from its metabolite, morphine . The binding of codeine or morphine to the mu-opioid receptor results in the hyperpolarization of the neuron, leading to the inhibition of release of nociceptive neurotransmitters . This causes an analgesic effect and increased pain tolerance due to reduced neuronal excitability .
Biochemical Pathways
Codeine is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine . This process is facilitated by the CYP2D6 enzyme, which belongs to the CYP450 super-family of enzymes .
Pharmacokinetics
The pharmacokinetics of codeine and its metabolite morphine have been studied extensively . The systemic clearance of codeine is 2280 +/- 840 ml min-1, and the renal clearance of codeine is 93.8 +/- 29.8 ml min-1 . The half-life of codeine is 1.47 +/- 0.32 h . The bioavailability of codeine is low (approximately 20%) if administered orally .
Result of Action
The primary result of codeine’s action is analgesia, or pain relief . This is achieved through the inhibition of nociceptive neurotransmitters, leading to increased pain tolerance . The extent of analgesia can vary significantly among individuals due to differences in metabolism .
Action Environment
Environmental and genetic factors can significantly influence the action, efficacy, and stability of codeine . For instance, individuals with differing CYP2D6 enzyme activity may derive differing effects (and associated adverse effects) from the same dose of codeine . Additionally, drug interactions can alter the phenotypic expression of CYP2D6, affecting the metabolism of codeine .
Biochemical Analysis
Biochemical Properties
Codeine-d3, like its parent compound codeine, is categorized as an opioid . It interacts with opioid receptors in the central nervous system, altering the perception of pain . The nature of these interactions is primarily inhibitory, reducing the activity of neurons involved in pain transmission .
Cellular Effects
This compound, as an opioid, can influence various cellular processes. It can impact cell signaling pathways, particularly those involving G-protein coupled receptors . It can also affect gene expression, particularly genes involved in pain perception and response .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to opioid receptors, which are G-protein coupled receptors . This binding leads to a decrease in the activity of adenylate cyclase, reducing the levels of cyclic AMP. This, in turn, leads to a decrease in the activity of protein kinase A, affecting the phosphorylation state of various proteins and ultimately leading to changes in cellular activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. As a stable-labeled internal standard, it is used in analytical methods to account for the degradation of the parent compound, codeine . Long-term effects on cellular function observed in in vitro or in vivo studies would be similar to those of codeine, given their similar structures and mechanisms of action .
Dosage Effects in Animal Models
The effects of this compound in animal models would be expected to vary with dosage, similar to codeine. At therapeutic doses, it would provide analgesia, while at higher doses, adverse effects such as respiratory depression could occur .
Metabolic Pathways
This compound is involved in metabolic pathways similar to codeine. It is metabolized primarily in the liver by the enzyme CYP2D6 into morphine, which is then further metabolized . These metabolic reactions can affect levels of various metabolites, including morphine and its metabolites .
Transport and Distribution
This compound, like codeine, is distributed throughout the body after administration. It can cross the blood-brain barrier to exert its effects on the central nervous system . The exact transporters or binding proteins it interacts with are not well-defined but would be expected to be similar to those of codeine .
Subcellular Localization
The subcellular localization of this compound would be expected to be similar to that of codeine. As a lipophilic compound, it can diffuse across cell membranes and localize to various compartments within the cell . Its activity or function could be affected by this localization, as well as by any post-translational modifications that might occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Codeine-d3 involves the incorporation of deuterium atoms into the codeine molecule. This is typically achieved through the catalytic hydrogenation of codeine in the presence of deuterium gas. The reaction conditions include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 5 bar of deuterium gas
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to accommodate higher volumes of reactants.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Utilizing analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the incorporation of deuterium and the overall purity of the compound
Chemical Reactions Analysis
Types of Reactions: Codeine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form codeinone-d3 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents such as lithium aluminum hydride.
Substitution: N-demethylation of this compound can produce northis compound using reagents like cyanogen bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanogen bromide in anhydrous conditions.
Major Products:
Oxidation: Codeinone-d3
Reduction: Dihydrothis compound
Substitution: Northis compound
Scientific Research Applications
Codeine-d3 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in analytical chemistry for the quantification of codeine and its metabolites.
Biology: In pharmacokinetic studies to understand the metabolism and distribution of codeine in biological systems.
Medicine: In clinical toxicology for monitoring codeine levels in patients undergoing pain management therapy.
Industry: In forensic toxicology for the detection of codeine in biological samples, aiding in drug abuse investigations
Comparison with Similar Compounds
Morphine-d3: Another deuterated opioid used as an internal standard in analytical applications.
Dihydrocodeine-d3: A deuterated derivative of dihydrocodeine used similarly in analytical chemistry.
Northis compound: A deuterated metabolite of codeine used in pharmacokinetic studies.
Uniqueness of this compound:
Specificity: this compound is specifically used for the quantification of codeine, providing high accuracy and precision in analytical measurements.
Stability: The incorporation of deuterium enhances the stability of the compound, making it suitable for long-term storage and use in various analytical applications
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-SBGSAQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016152 | |
Record name | Codeine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70420-71-2 | |
Record name | Codeine anhydrous, (N-methyl-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Codeine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Codeine-d3 hydrochloride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CODEINE ANHYDROUS, (N-METHYL-D3)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is codeine-d3 used in analytical chemistry instead of regular codeine?
A1: this compound is a deuterated analogue of codeine, meaning it has three hydrogen atoms replaced with deuterium atoms. This isotopic substitution does not significantly alter its chemical behavior, but it makes this compound distinguishable from codeine by mass spectrometry. This makes it an ideal internal standard for analytical methods quantifying codeine and its metabolites in biological matrices [, , ].
Q2: What types of samples and analytes are commonly analyzed using methods incorporating this compound?
A2: this compound is frequently employed in methods analyzing blood, urine, and even pericardial fluid for the presence of opioids. These opioids often include codeine itself, as well as morphine, 6-acetylmorphine, hydrocodone, and others [, , ]. This highlights its utility in clinical and forensic toxicology.
Q3: Can you describe a specific analytical method that utilizes this compound for opioid quantification?
A3: One study [] describes a gas chromatography-triple quadrupole mass spectrometry (GC-MS-MS) assay for quantifying opiates in human blood. After a protein precipitation step, the samples undergo solid-phase extraction and derivatization. This compound, alongside other deuterated internal standards, is added to the samples. The method utilizes specific transition ions for each analyte, enabling accurate quantification even at low concentrations.
Q4: Are there any limitations to using this compound as an internal standard?
A4: While generally considered a reliable internal standard, this compound might exhibit slight differences in extraction efficiency or ionization compared to the analyte of interest due to the isotopic substitution. Researchers should validate their methods thoroughly to ensure accurate and precise quantification [].
Q5: How sensitive are the analytical methods employing this compound?
A5: The reported limit of detection (LOD) for methods utilizing this compound can be as low as 1 ng/mL for various opioids in biological matrices []. This high sensitivity is crucial for detecting low drug concentrations, particularly in forensic investigations and postmortem analyses.
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